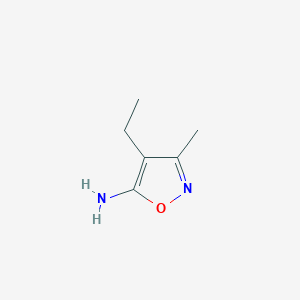

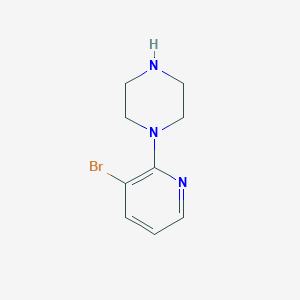

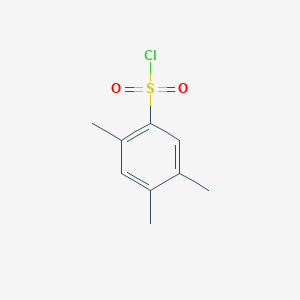

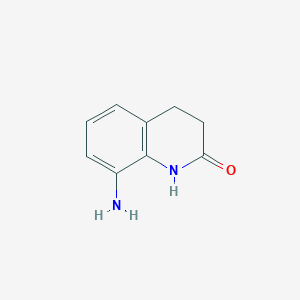

2-溴-N-(2,6-二乙基苯基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

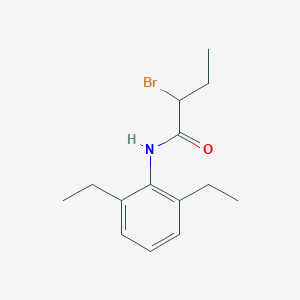

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound related to the one of interest, involves a multi-step process that includes the use of NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single crystal X-ray diffraction for analysis. The compound was successfully synthesized and characterized, indicating the potential for similar synthetic approaches to be applied to 2-bromo-N-(2,6-diethylphenyl)butanamide. The synthesized compound also demonstrated efficiency as a fluorescent ATRP initiator in the polymerization of acrylates, suggesting that the 2-bromo-N-(2,6-diethylphenyl)butanamide could potentially serve a similar role in related chemical reactions .

Molecular Structure Analysis

The molecular structure of the synthesized compound is detailed, with the crystal structure belonging to the monoclinic system and the P21/c space group. The precise measurements of the unit cell dimensions are provided, which are crucial for understanding the molecular interactions and packing within the crystal. These structural details are essential for predicting the behavior of similar compounds, such as 2-bromo-N-(2,6-diethylphenyl)butanamide, in various environments and could inform the design of new materials or chemical processes .

Chemical Reactions Analysis

In a related study, alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates were selectively brominated, and the resulting bromomethyl derivatives were shown to react with various nucleophilic agents. Secondary amines formed tertiary amines, sodium butylthiolate in methanol formed the corresponding sulfide, and potassium thiocyanate in DMF at 80°C yielded a mixture of thiocyanate and isothiocyanate. These reactions demonstrate the reactivity of brominated compounds with nucleophiles, which could be relevant to the chemical behavior of 2-bromo-N-(2,6-diethylphenyl)butanamide under similar conditions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-bromo-N-(2,6-diethylphenyl)butanamide, the studies do offer insights into related compounds. The physical properties such as crystal system, space group, and unit cell dimensions are crucial for understanding the solid-state characteristics of these compounds. The chemical reactivity with nucleophiles and the ability to initiate polymerization reactions suggest that 2-bromo-N-(2,6-diethylphenyl)butanamide may share similar properties. These properties are important for applications in material science and synthetic chemistry .

科学研究应用

化学行为和动力学

- 一项研究考察了替代丁酰胺的化学行为,包括2-溴-N-(2,6-二乙基苯基)丁酰胺,在水合氢氧化钠溶液中。发现这些化合物经历环闭合反应形成取代的1-苯基吡咯烷-2-酮,随后水解形成取代的4-氨基-N-苯基丁酸酯。该研究提供了关于这些转化的动力学参数和反应途径的见解(Sedlák等,2002)。

合成和在脂氧合酶抑制中的应用

- 关于合成新的杂环化合物的研究,包括N-(5-氯-2-甲氧基苯基)-4-(5-取代-1,3,4-噁二唑-2-基硫)丁酰胺衍生物,揭示了它们作为脂氧合酶抑制剂的潜力。这些发现突显了丁酰胺衍生物在生物活性和潜在治疗应用中的相关性(Aziz‐ur‐Rehman等,2016)。

荧光ATRP引发剂

- 一项研究专注于合成基于香豆素的化合物2-溴-N-(4-(7-(二乙胺基)-香豆素-3-基)苯基)丙酰胺。已证明它是一种高效的荧光原子转移自由基聚合(ATRP)引发剂,可用于丙烯酸酯的聚合,表明其在聚合物化学和材料科学中的潜力(Kulai & Mallet-Ladeira, 2016)。

抗糖尿病潜力

- 在一项关于N-取代乙酰胺的研究中,包括2-溴-N-苯基/芳基乙酰胺,研究了它们的抗糖尿病潜力。合成的分子表现出α-葡萄糖苷酶的抑制作用,表明它们作为抗糖尿病药物的潜在前导分子(Nazir et al., 2018)。

属性

IUPAC Name |

2-bromo-N-(2,6-diethylphenyl)butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO/c1-4-10-8-7-9-11(5-2)13(10)16-14(17)12(15)6-3/h7-9,12H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAESMPMXHGHIQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281440 |

Source

|

| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,6-diethylphenyl)butanamide | |

CAS RN |

71394-99-5 |

Source

|

| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71394-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N-(2,6-diethylphenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)